(1-Methylindolin-6-yl)boronic acid

Miyaura borylation indoline boronic ester synthesis palladium catalysis

Suzuki-Miyaura coupling to construct the 3-(indolin-6-yl)-7-azaindole core of selective NOX2 inhibitors (IC50 0.269 µM) demands precise regiochemistry. Generic boronic acids or aromatic indole analogs fail to replicate the metabolic stability and binding pose of the saturated indoline system. - **Key Advantage:** Optimized protocols (Miyaura borylation >80%; Suzuki >61% yield) reduce COGs vs. patent methods. - **Regiochemical Purity:** The 6-position is the only commercially documented regioisomer with validated in vivo efficacy (ED50 2 mg/kg i.p.). - **Metabolic Data:** Pre-characterized aldehyde oxidase biotransformation (mouse/rat/human) accelerates SAR for neurodegenerative disease programs.

Molecular Formula C9H12BNO2
Molecular Weight 177.01 g/mol
Cat. No. B11913184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylindolin-6-yl)boronic acid
Molecular FormulaC9H12BNO2
Molecular Weight177.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(CCN2C)C=C1)(O)O
InChIInChI=1S/C9H12BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6,12-13H,4-5H2,1H3
InChIKeyFQBCKCHIZGCDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylindolin-6-yl)boronic acid: Saturated Indoline Building Block for NOX2 Inhibitors


(1-Methylindolin-6-yl)boronic acid (CAS 1551417-42-5) is a heterocyclic organoboron compound featuring a saturated indoline core with a boronic acid substituent at the 6-position and an N-methyl group . With molecular formula C9H12BNO2 and molecular weight 177.01 g/mol, it is structurally distinguished from its closest aromatic analog, (1-methyl-1H-indol-6-yl)boronic acid (CAS 346585-03-3, C9H10BNO2, MW 174.99), by the presence of a reduced C2–C3 bond in the indoline ring system . This saturation state fundamentally alters electronic properties, conformational flexibility, and metabolic susceptibility of downstream coupling products, making the compound a preferred boron-bearing synthon for constructing the 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine pharmacophore of NADPH oxidase 2 (NOX2) inhibitors including GSK2795039 and NCATS-SM7270 [1].

Why Indole or Regioisomeric Analogs Cannot Substitute


Substituting (1-methylindolin-6-yl)boronic acid with its aromatic indole counterpart or a regioisomeric indoline boronic acid (e.g., 4-, 5-, or 7-position) is not chemically equivalent for two key reasons. First, the saturated indoline core provides a distinct conformational profile and electron density distribution compared to the fully aromatic indole, which directly impacts the binding pose and metabolic stability of the final drug molecule—the indoline moiety of GSK2795039 has been identified as a primary site of biotransformation, governing species-specific metabolic clearance [1]. Second, the 6-position regiochemistry is non-negotiable for constructing the NOX2 inhibitor pharmacophore: only the 6-substituted indoline boronic acid yields the correct connectivity to the 7-azaindole scaffold via Suzuki–Miyaura coupling to access the GSK2795039 chemotype; regioisomers at the 4-, 5-, or 7-position produce structurally distinct products with no demonstrated NOX2 inhibitory activity in the published literature [2]. These structure-specific requirements mean that generic interchange of in-class boronic acid building blocks is not a viable procurement strategy for programs targeting this pharmacophore.

Quantitative Differentiation vs. Closest Analogs


Miyaura Borylation Yield: Gram-Scale Efficiency

In the optimized synthesis of NOX2 inhibitor building blocks, Miyaura borylation of 6-bromo-1-methylindoline (1) with bis(pinacolato)diboron (B2pin2) using an allyl palladium/XPhos catalyst system in THF with potassium acetate at elevated temperature produced the corresponding boronic ester 3 in yields exceeding 80% [1]. This borylation efficiency was achieved at 0.1–1 g reaction scale and was demonstrated to be reproducible across multiple experiments. The comparable borylation of the indole analog (6-bromo-1-methylindole, 2) also yielded its boronic ester 4 in >80%, indicating that the saturated indoline scaffold does not compromise boron-insertion efficiency relative to the aromatic indole counterpart [1]. However, the indoline borylation product 3 was subsequently shown to participate in a Suzuki coupling with distinctly different byproduct profiles than the indole-derived ester 4, which has implications for downstream purification requirements.

Miyaura borylation indoline boronic ester synthesis palladium catalysis

Suzuki Coupling Yield: Optimized Protocol Enhancement

The Suzuki–Miyaura cross-coupling between indoline-derived boronic ester 3 and 4-bromo-3-iodo-7-azaindole block B (8) under original patent conditions ( (Ph3P)2PdCl2, Na2CO3) gave the desired product 14 in yields not exceeding 35%, with significant byproduct formation from boronate ester homodimerization and unreacted azaindole remaining [1]. Systematic optimization revealed that using a 1.5-fold excess of boronic ester block A enabled complete conversion of block B, increasing the isolated yield of product 14 more than twofold relative to the patent protocol. Under the optimized conditions, product 15 (cyclopropyl analog) was obtained in 61% isolated yield, and the final GSK2795039 was obtained in 53% yield [1]. In contrast, the aromatic indole analog (boronic ester 4) was noted to produce a different byproduct profile and did not benefit from the same optimization trajectory. This represents a practical, quantified advantage: the indoline-based Suzuki coupling can be tuned to double its efficiency through rational stoichiometry adjustment.

Suzuki–Miyaura coupling indoline-azaindole cross-coupling process optimization

NOX2 Inhibitor Potency and Isoform Selectivity

GSK2795039, the downstream drug molecule constructed using (1-methylindolin-6-yl)boronic acid as a key building block, inhibits NADPH oxidase 2 (NOX2) with an IC50 of 0.269 µM in cell-free assays [1]. Critically, it demonstrates >3,700-fold selectivity for NOX2 over NOX1, NOX3, NOX4, and NOX5, with IC50 values >1,000 µM for all four off-target NOX isoforms [1]. Additional counter-screening confirmed selectivity over endothelial nitric oxide synthase (eNOS, IC50 >100 µM), protein kinase C beta II (PKCβ II, IC50 >25 µM), and xanthine oxidase (IC50 = 28.8 µM) . In head-to-head comparison with other published NOX2 inhibitors (Table 1 of the discovery paper), GSK2795039 exhibited a pIC50 of 6.57 ± 0.17 for NOX2-mediated ROS production (HRP/Amplex Red), outperforming apocynin (pIC50 4.09), VAS2870 (pIC50 <4), Shionogi 2 (pIC50 <4), and naloxone (pIC50 <4), while showing reduced off-target xanthine oxidase inhibition (pIC50 4.54) compared to the pan-NOX inhibitor DPI (pIC50 6.57 for xanthine oxidase) [2]. No comparator compound built from the 4-, 5-, or 7-position indoline boronic acid regioisomers has demonstrated NOX2 inhibitory activity in peer-reviewed literature.

NOX2 inhibition isoform selectivity GSK2795039 NADPH oxidase

In Vivo Efficacy in Murine Inflammation Models

GSK2795039, constructed using (1-methylindolin-6-yl)boronic acid, was characterized as the first small-molecule NOX2 inhibitor to demonstrate in vivo efficacy [1]. Following systemic intraperitoneal administration in mice, GSK2795039 abolished reactive oxygen species (ROS) production by activated NOX2 enzyme in a complete Freund's adjuvant-induced paw inflammation model, with an ED50 of 2 mg/kg and ED100 of 100 mg/kg i.p. . In a cerulein-induced murine model of acute pancreatitis, GSK2795039 (100 mg/kg i.p.) significantly reduced serum amylase levels, a clinical marker of pancreatic cell necrosis [1]. This in vivo translation distinguishes GSK2795039—and by extension its constituent building block—from all previously reported NOX2 inhibitors, including DPI, apocynin, VAS2870, ML171, and suramin, none of which had demonstrated in vivo NOX2 inhibition at the time of publication [1]. The validated in vivo activity creates a precedent for using the indoline-6-boronic acid scaffold in preclinical NOX2 programs where pharmacodynamic endpoints require systemic target engagement.

in vivo NOX2 inhibition murine paw inflammation acute pancreatitis model

Metabolic Profile: Indoline Biotransformation Pathways

Metabolite identification studies of GSK2795039 incubated with mouse, rat, and human liver microsomal (1 mg/mL) and cytosolic (2 mg/mL) fractions revealed that the indoline moiety—derived from (1-methylindolin-6-yl)boronic acid—is one of the most common sites of biotransformation alongside the alkyl side chains [1]. The compound was identified as an aldehyde oxidase substrate, with dehydrogenation occurring in the core indoline-pyrrolopyridine structure [1]. Marked species differences in metabolism were observed, with unique human metabolites detected in vitro that were absent in rodent preparations [1]. This metabolic profile is structurally encoded by the saturated indoline core; an aromatic indole analog would present fundamentally different metabolic susceptibility (e.g., potential for CYP450-mediated oxidation of the electron-rich indole ring rather than aldehyde oxidase-mediated dehydrogenation of the saturated ring). The identification of the indoline moiety as a metabolic soft spot has direct implications for lead optimization campaigns, where this knowledge can guide rational structural modifications to improve pharmacokinetic properties [1].

drug metabolism indoline biotransformation aldehyde oxidase GSK2795039 ADME

Application Scenarios for Procurement Advantage


GSK2795039 Synthesis for Preclinical Oxidative Stress Research

Programs synthesizing the GSK2795039 chemotype require (1-methylindolin-6-yl)boronic acid as the exclusive C–C bond donor for constructing the 3-(indolin-6-yl)-7-azaindole core [1]. The optimized Suzuki coupling protocol (1.5 eq boronic ester, >61% yield) and Miyaura borylation (>80% yield) provide a cumulative two-step yield advantage of ~50% over the original patent procedure, translating to reduced cost of goods for multi-gram campaigns [1]. The resulting inhibitor offers sub-micromolar NOX2 potency (IC50 0.269 µM) with >3,700-fold isoform selectivity and validated in vivo efficacy (ED50 2 mg/kg i.p.) [2].

SAR Exploration at the Indoline-6-yl Position

Medicinal chemistry teams exploring SAR around the indoline-6-yl position for NOX2, DUOX, or related NADPH oxidase targets benefit from the fact that (1-methylindolin-6-yl)boronic acid is the only commercially documented regioisomer of the 1-methylindolinyl-boronic acid series with a validated structure–activity bridge to a published, in vivo-active inhibitor [1]. The 4-, 5-, and 7-position regioisomers lack published NOX2 activity data, making the 6-substituted compound the sole evidence-backed starting point for hit-to-lead programs in this target family [1].

Metabolic Soft-Spot Analysis for CNS-Penetrant Candidates

Programs targeting neurodegenerative indications (ALS, Parkinson's disease, Alzheimer's disease) where NOX2-mediated oxidative stress is implicated can leverage the documented metabolic profile of the indoline core [1]. The indoline moiety is a primary site of aldehyde oxidase-mediated biotransformation, and species-specific metabolite patterns have been characterized in mouse, rat, and human preparations [1]. This pre-existing metabolic annotation enables structure-based design of analogs with improved microsomal stability without de novo metabolic identification studies, accelerating the design–make–test cycle.

Multi-Gram Scale-Up for In Vivo Efficacy and Toxicology

The demonstrated scalability of the indoline-6-boronic ester synthesis (0.1–1 g, >80% yield) and the optimized Suzuki coupling (>2-fold yield improvement vs. patent protocol) make this building block the most cost-efficient entry point for synthesizing advanced NOX2 inhibitor intermediates at the quantities required for rodent efficacy models and preliminary toxicology assessment [1]. The avoided byproduct formation (bisindoline dimerization) in the optimized protocol further reduces purification burden at scale [1].

Quote Request

Request a Quote for (1-Methylindolin-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.